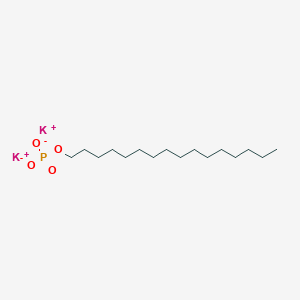
Dipotassium hexadecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium hexadecyl phosphate is a chemical compound that belongs to the group of phospholipids. It is commonly used in scientific research for its unique properties, including its ability to form stable lipid bilayers.
Mécanisme D'action
Dipotassium hexadecyl phosphate functions by forming stable lipid bilayers in aqueous solutions. These lipid bilayers can then interact with other molecules, including drugs and proteins. The unique properties of dipotassium hexadecyl phosphate make it an important tool for studying the properties of cell membranes and their interactions with other molecules.
Biochemical and Physiological Effects
Dipotassium hexadecyl phosphate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the stability of liposomes, which can improve drug delivery systems. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dipotassium hexadecyl phosphate is its ability to form stable lipid bilayers. This makes it an important tool for studying the properties of cell membranes and their interactions with other molecules. However, dipotassium hexadecyl phosphate can be difficult to work with, as it is highly insoluble in water and can form aggregates in solution.
Orientations Futures
There are a number of future directions for research on dipotassium hexadecyl phosphate. One area of research is the development of new drug delivery systems using dipotassium hexadecyl phosphate. Another area of research is the study of the interactions between dipotassium hexadecyl phosphate and other molecules, including proteins and DNA. Additionally, there is potential for the use of dipotassium hexadecyl phosphate in the development of new materials for use in nanotechnology and other fields.
Méthodes De Synthèse
Dipotassium hexadecyl phosphate can be synthesized through the reaction of hexadecyl alcohol with phosphorus oxychloride. The resulting product is then treated with potassium hydroxide to form dipotassium hexadecyl phosphate. This synthesis method results in a high yield of pure product and is commonly used in scientific research.
Applications De Recherche Scientifique
Dipotassium hexadecyl phosphate is commonly used in scientific research due to its ability to form stable lipid bilayers. These lipid bilayers are important for studying the properties of cell membranes and their interactions with other molecules. Dipotassium hexadecyl phosphate is also used in drug delivery systems, as it can encapsulate drugs and protect them from degradation.
Propriétés
Numéro CAS |
19045-75-1 |
|---|---|
Nom du produit |
Dipotassium hexadecyl phosphate |
Formule moléculaire |
C16H33K2O4P |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
dipotassium;hexadecyl phosphate |
InChI |
InChI=1S/C16H35O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;;/h2-16H2,1H3,(H2,17,18,19);;/q;2*+1/p-2 |
Clé InChI |
CNXJITYCNQNTBD-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
SMILES canonique |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Autres numéros CAS |
84861-79-0 19045-75-1 |
Pictogrammes |
Corrosive |
Synonymes |
cetylphosphate potassium salt potassium cetyl phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)
![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)



